

Sulfo-Cy3(Me)COOH TEA Conjugation to Primary Amines: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfo-Cy3(Me)COOH TEA

Cat. No.: B15555576

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Introduction

Sulfo-Cy3(Me)COOH is a water-soluble, bright orange fluorescent dye widely used for labeling biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] The "Sulfo" designation indicates the presence of sulfonate groups, which impart high water solubility, making this dye ideal for biological applications in aqueous environments without the need for organic co-solvents that can denature sensitive biomolecules.[2][3] The carboxylic acid (-COOH) group on the dye itself is not reactive towards primary amines. Therefore, it requires activation to an amine-reactive species. This is typically achieved through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] This two-step process allows for greater control over the labeling reaction. The resulting Sulfo-Cy3 conjugates are highly fluorescent and photostable, making them suitable for a variety of applications including fluorescence microscopy, flow cytometry, and immunoassays.[1][5]

Principle of Reaction

The conjugation of Sulfo-Cy3(Me)COOH to a primary amine is a two-step process:

- **Activation of the Carboxylic Acid:** The carboxyl group of Sulfo-Cy3(Me)COOH is activated by EDC in the presence of Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which then reacts with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester. This activation step is most efficient at a slightly acidic pH (4.5-7.2).^[6]
- **Conjugation to the Primary Amine:** The resulting Sulfo-Cy3(Me) Sulfo-NHS ester readily reacts with primary amines (e.g., the side chain of lysine residues in proteins or the N-terminus) at a slightly basic pH (7.0-8.5) to form a stable amide bond.^{[7][8]} This reaction releases Sulfo-NHS as a byproduct.

Data Presentation

Table 1: Spectral Properties of Sulfo-Cy3

Property	Value
Excitation Maximum (λ_{ex})	~554 nm ^{[1][9]}
Emission Maximum (λ_{em})	~568-570 nm ^{[5][10]}
Molar Extinction Coefficient	~150,000 cm ⁻¹ M ⁻¹
Quantum Yield	~0.1 ^[11]
Recommended Laser Line	532 nm or 555 nm ^[12]
Recommended Filter Set	TRITC (tetramethylrhodamine) ^[12]

Table 2: Recommended Reaction Conditions

Parameter	Activation Step	Conjugation Step
pH	4.7 - 6.0 ^[6]	7.2 - 8.5 ^{[7][9]}
Buffer	MES Buffer (non-amine, non-carboxylate) ^[6]	PBS or Bicarbonate Buffer ^{[4][8]}
Temperature	Room Temperature	Room Temperature
Duration	15 - 30 minutes ^[4]	2 hours to overnight

Experimental Protocols

Materials

- **Sulfo-Cy3(Me)COOH TEA**
- Biomolecule with primary amines (e.g., protein, antibody)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
- Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Bicarbonate Buffer, pH 8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25)[4]

Protocol for Conjugating Sulfo-Cy3(Me)COOH to a Protein

This protocol is a general guideline and may require optimization for specific proteins.

1. Preparation of Reagents:

- Protein Solution:
 - Prepare the protein solution at a concentration of 2-10 mg/mL in the desired Conjugation Buffer.[4][9]
 - Ensure the buffer is free of primary amines (e.g., Tris) and azides.[4] If necessary, perform a buffer exchange.
- Sulfo-Cy3(Me)COOH Stock Solution:

- Bring the vial of Sulfo-Cy3(Me)COOH to room temperature.
- Prepare a 10 mg/mL stock solution in anhydrous DMF or DMSO.[4]
- EDC and Sulfo-NHS Solutions:
 - Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use. The exact concentration will depend on the desired molar excess.

2. Activation of Sulfo-Cy3(Me)COOH:

- Determine the molar ratio of Dye:EDC:Sulfo-NHS. A molar excess of EDC and Sulfo-NHS over the dye is recommended (e.g., 1:5:10).
- In a microcentrifuge tube, add the required volume of the Sulfo-Cy3(Me)COOH stock solution.
- Add the freshly prepared EDC and Sulfo-NHS solutions to the dye.
- Incubate the mixture for 15-30 minutes at room temperature in the dark to activate the carboxylic acid.[4]

3. Conjugation to the Protein:

- Add the activated Sulfo-Cy3(Me) Sulfo-NHS ester solution to the protein solution.
- The optimal molar ratio of dye to protein can vary and should be determined empirically, but a starting point of a 10-fold molar excess of the dye is common.[9]
- Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring or rocking.[4] The incubation can be extended to overnight at 4°C.

4. Quenching the Reaction:

- (Optional) To stop the reaction, add a small volume of Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 50-100 mM.
- Incubate for an additional 30 minutes at room temperature.

5. Purification of the Conjugate:

- Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[\[4\]](#)
- Elute with an appropriate buffer (e.g., PBS). The first colored fraction will be the labeled protein.

6. Determination of Degree of Labeling (DOL):

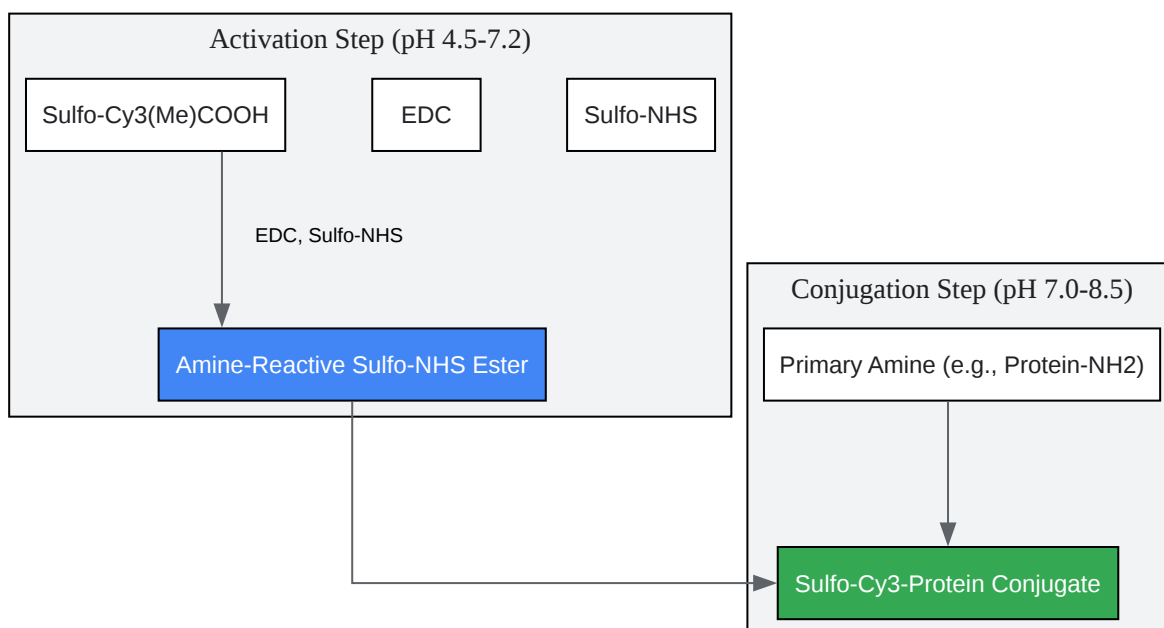
- The DOL, which is the average number of dye molecules per protein molecule, should be calculated to ensure optimal labeling. Over-labeling can lead to fluorescence quenching.[\[13\]](#)
- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3 (~554 nm).
- The DOL can be calculated using the following formula:

$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{max}} \times \text{CF})) \times \epsilon_{\text{dye}}]$$

Where:

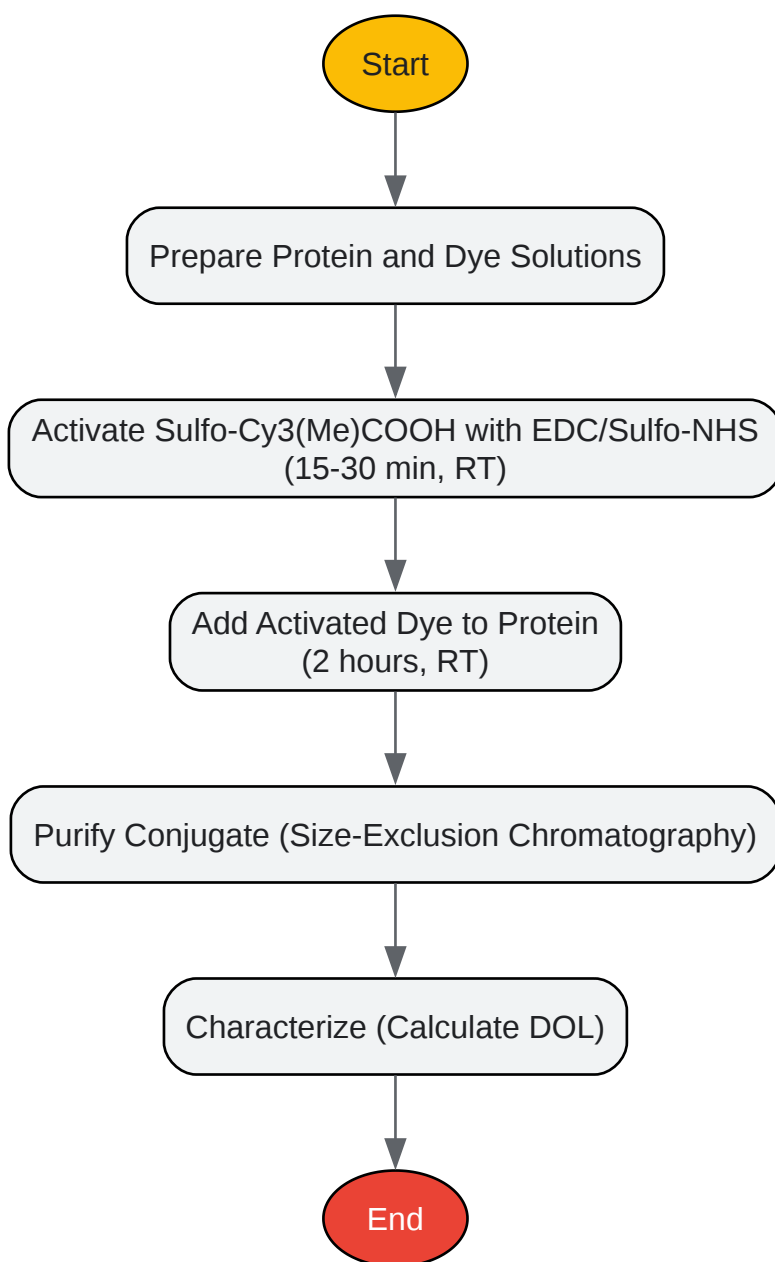
- A_{max} = Absorbance of the conjugate at ~554 nm
- A_{280} = Absorbance of the conjugate at 280 nm
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm
- ϵ_{dye} = Molar extinction coefficient of Sulfo-Cy3 at ~554 nm (~150,000 $\text{cm}^{-1}\text{M}^{-1}$)
- CF = Correction factor for the dye's absorbance at 280 nm (typically around 0.08 for Cy3 dyes)

Visualizations



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Caption: Chemical reaction pathway for Sulfo-Cy3(Me)COOH conjugation.



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Caption: Experimental workflow for protein labeling.

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